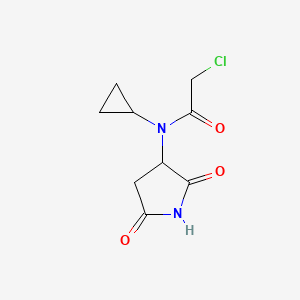
2-Chloro-N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)acetamide, commonly known as CPDA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPDA belongs to the class of pyrrolidines and has a molecular formula of C11H14ClN2O3.
Mécanisme D'action
CPDA exerts its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. CPDA also acts on the GABAergic system in the brain, which is responsible for regulating neuronal activity and plays a role in the development of seizures.
Biochemical and Physiological Effects:
CPDA has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also increases the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). CPDA has been found to decrease the frequency and duration of seizures in animal models, indicating its potential as an anticonvulsant.
Avantages Et Limitations Des Expériences En Laboratoire
CPDA has several advantages as a research tool, including its high potency and selectivity for specific targets. However, its limited solubility in water and potential toxicity at high doses can pose challenges for experimental design and interpretation of results.
Orientations Futures
There are several future directions for research on CPDA. One area of interest is the development of CPDA-based drugs for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another direction is the exploration of CPDA's potential as an anti-inflammatory agent in the treatment of chronic inflammatory conditions. Further studies are also needed to elucidate the mechanisms underlying CPDA's anticonvulsant properties and to investigate its potential for use in combination therapies.
Méthodes De Synthèse
CPDA can be synthesized using a multi-step process that involves the reaction of cyclopropylamine with ethyl chloroacetate followed by cyclization with maleic anhydride. The resulting compound is then reacted with thionyl chloride and finally with 3-hydroxypyrrolidine to yield CPDA.
Applications De Recherche Scientifique
CPDA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. CPDA has also shown efficacy in the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-chloro-N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c10-4-8(14)12(5-1-2-5)6-3-7(13)11-9(6)15/h5-6H,1-4H2,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOCEKQXVNCBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CC(=O)NC2=O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2910264.png)
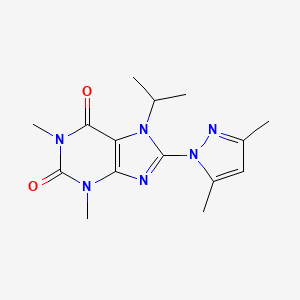

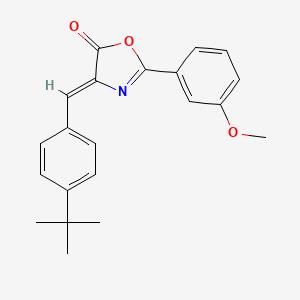
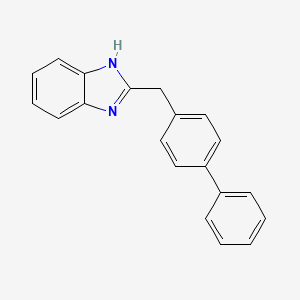
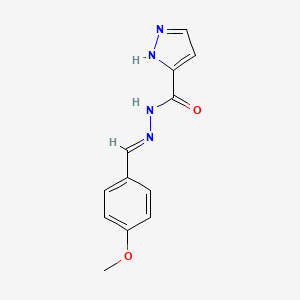
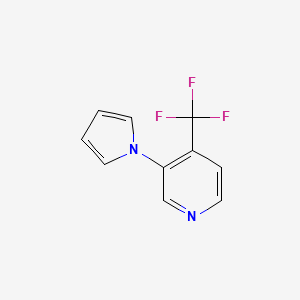
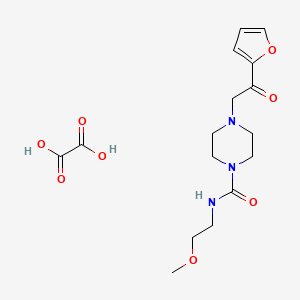
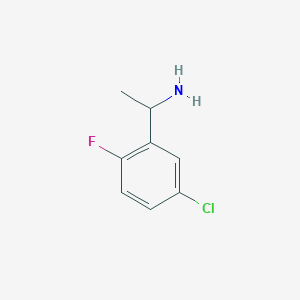
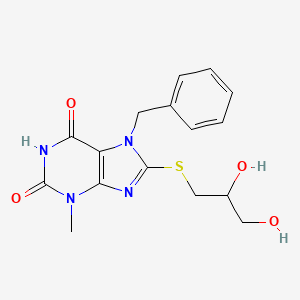
![1,7-dimethyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2910280.png)
![6-(4-Chlorophenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2910282.png)
